

An In-depth Technical Guide to 2-Isopropylbenzoic Acid: Physical and Chemical Properties

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Compound of Interest

Compound Name: 2-Isopropylbenzoic acid

Cat. No.: B189061

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Introduction

2-Isopropylbenzoic acid, also known by its IUPAC name 2-(propan-2-yl)benzoic acid, is an aromatic carboxylic acid with the chemical formula $C_{10}H_{12}O_2$.^[1] This white crystalline solid serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.^[2] Its molecular structure, featuring a carboxylic acid group and an isopropyl group on a benzene ring, imparts a unique combination of physical and chemical properties that are of significant interest to researchers in various scientific disciplines. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **2-isopropylbenzoic acid**, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and potential metabolic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Isopropylbenzoic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 2-Isopropylbenzoic Acid

Property	Value	Reference(s)
IUPAC Name	2-(propan-2-yl)benzoic acid	[1]
CAS Number	2438-04-2	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	76-79 °C	[2]
Boiling Point	~266 °C	[2]
Density	1.080 g/cm ³	
Solubility	Sparingly soluble in water; soluble in ethanol, chloroform, and dimethyl sulfoxide.	[2]
pKa	~3.5 (predicted)	

Table 2: Spectral Data for 2-Isopropylbenzoic Acid

Spectrum Type	Key Features and Assignments
^1H NMR	<p>~1.25 ppm (d, 6H): Two methyl groups of the isopropyl substituent, doublet due to coupling with the methine proton. ~3.4 ppm (sept, 1H): Methine proton of the isopropyl group, septet due to coupling with the six methyl protons. ~7.2-7.6 ppm (m, 4H): Aromatic protons, complex multiplet. ~12-13 ppm (s, 1H): Carboxylic acid proton, broad singlet.</p>
^{13}C NMR	<p>~24 ppm: Methyl carbons of the isopropyl group. ~34 ppm: Methine carbon of the isopropyl group. ~125-132 ppm: Aromatic carbons. ~148 ppm: Aromatic carbon attached to the isopropyl group. ~172 ppm: Carboxylic acid carbonyl carbon.</p>
Infrared (IR)	<p>~2500-3300 cm^{-1} (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding. ~2960 cm^{-1}: C-H stretch of the isopropyl group. ~1700 cm^{-1} (strong): C=O stretch of the carboxylic acid. ~1600, 1460 cm^{-1}: C=C stretches of the aromatic ring. ~1300 cm^{-1}: C-O stretch of the carboxylic acid.</p>

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis of **2-isopropylbenzoic acid**.

Determination of Melting Point (Capillary Method)

The melting point of **2-isopropylbenzoic acid** can be determined using a standard capillary melting point apparatus.

Procedure:

- A small amount of finely powdered, dry **2-isopropylbenzoic acid** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Determination of Boiling Point (Capillary Method)

The boiling point can be determined using a micro-boiling point apparatus.

Procedure:

- A small amount of **2-isopropylbenzoic acid** is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end-down into the test tube.
- The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
- As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
- Heating is discontinued, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standard base.

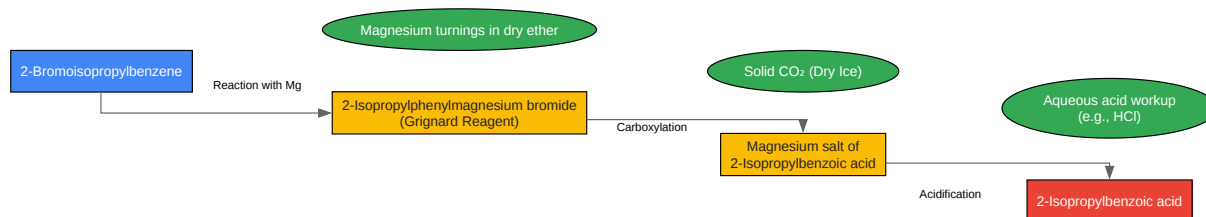
Procedure:

- A known mass of **2-isopropylbenzoic acid** is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).
- The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point.

Synthesis of 2-Isopropylbenzoic Acid

A common method for the synthesis of **2-isopropylbenzoic acid** is through the Grignard reaction of a suitable precursor followed by carboxylation.

Workflow for the Synthesis of 2-Isopropylbenzoic Acid



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Caption: General workflow for the synthesis of **2-isopropylbenzoic acid** via a Grignard reaction.

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromoisopropylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed to form 2-isopropylphenylmagnesium bromide.
- **Carboxylation:** The Grignard solution is cooled in an ice bath and poured slowly over an excess of crushed solid carbon dioxide (dry ice).
- **Work-up:** After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Purification:** The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude **2-isopropylbenzoic acid** can be further purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.

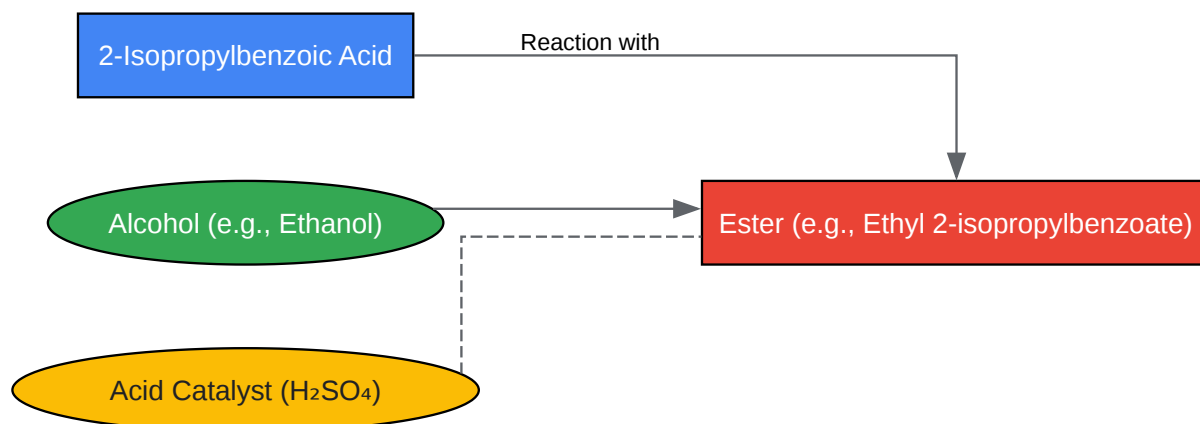
Chemical Reactivity and Potential Applications

The chemical reactivity of **2-isopropylbenzoic acid** is primarily dictated by the carboxylic acid group and the aromatic ring.

Reactions of the Carboxylic Acid Group

- **Esterification:** **2-Isopropylbenzoic acid** can be esterified by reacting with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. This reaction is important for the synthesis of various esters used as fragrances and in other applications.

Workflow for Esterification



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Caption: General workflow for the esterification of **2-isopropylbenzoic acid**.

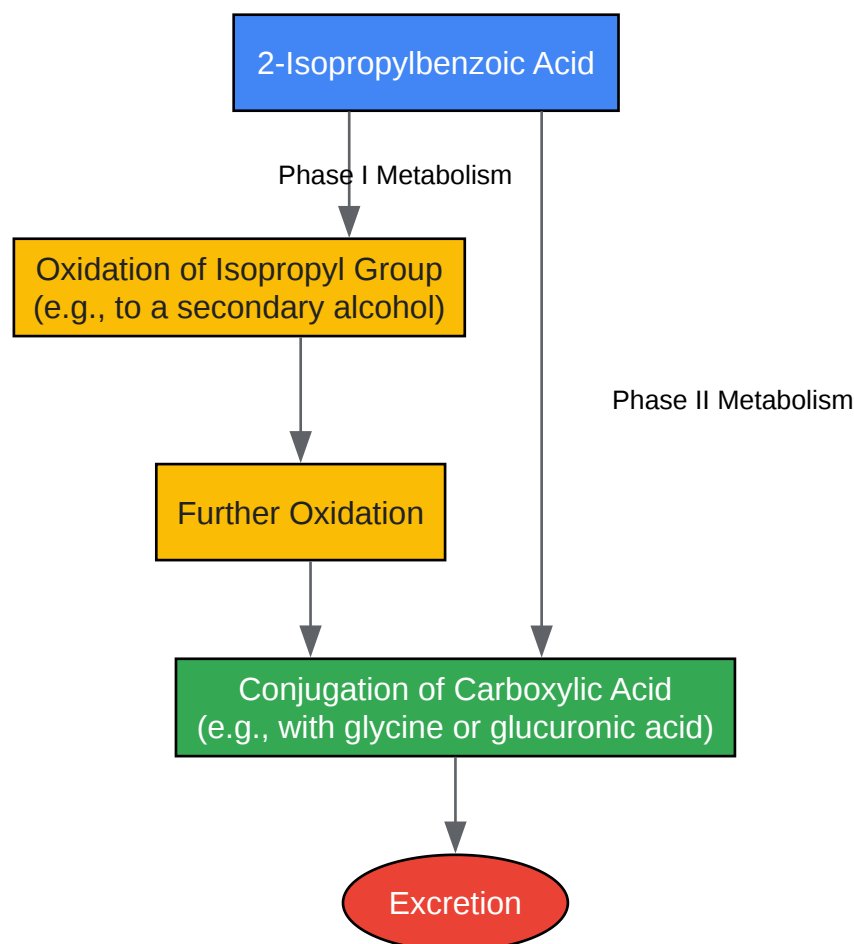
- **Amide Formation:** The carboxylic acid can be converted to an amide by first forming the acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia or a primary/secondary amine.
- **Reduction:** The carboxylic acid group can be reduced to a primary alcohol (2-isopropylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring

- **Electrophilic Aromatic Substitution:** The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The isopropyl group is an ortho, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The regioselectivity of these reactions will be influenced by the interplay of these two substituents.

Potential Metabolic Pathway

While the specific metabolic pathway of **2-isopropylbenzoic acid** in humans has not been extensively detailed, it is likely to follow the general metabolic routes of other substituted benzoic acids. The primary metabolic transformations are expected to involve the isopropyl group and the carboxylic acid moiety. A plausible pathway involves oxidation of the isopropyl group, followed by conjugation of the carboxylic acid.

Hypothesized Metabolic Pathway of **2-Isopropylbenzoic Acid**

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Caption: A hypothesized metabolic pathway for **2-isopropylbenzoic acid**.

Conclusion

2-Isopropylbenzoic acid is a versatile chemical compound with a range of physical and chemical properties that make it a valuable building block in organic synthesis. This guide has provided a detailed overview of its core characteristics, methodologies for their determination, and insights into its chemical reactivity and potential biological fate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. Further research into its biological activities and metabolic pathways will undoubtedly continue to expand its applications in various fields.

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